molecular formula C17H20N8 B6467355 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2640866-16-4

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B6467355
CAS No.: 2640866-16-4
M. Wt: 336.4 g/mol
InChI Key: ZFAMAZWDFAOVLQ-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a useful research compound. Its molecular formula is C17H20N8 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.18109267 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4C_{17}H_{24}N_4, with a molecular weight of approximately 300.4 g/mol. The structure features a cyclopenta[d]pyrimidine core fused with a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study conducted by Abd El-Salam et al. reported that synthesized pyrazolo derivatives demonstrated notable antibacterial and antifungal activity against various strains, suggesting that the compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, compounds derived from this class have shown effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The LD50 values for some derivatives indicate a favorable safety profile compared to established anti-inflammatory drugs like Diclofenac .

Antitumor Activity

The biological significance of pyrazolo[3,4-d]pyrimidines extends to anticancer research. Studies have suggested that these compounds can act as inhibitors of key enzymes involved in cancer progression and may induce apoptosis in cancer cells. The specific mechanisms often involve interference with signaling pathways critical for tumor growth and metastasis .

Synthesis and Evaluation

A notable study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced anti-inflammatory and antimicrobial effects. For example, compound 7 from this series demonstrated an LD50 greater than 2457 mg/kg in acute toxicity tests, indicating a promising safety margin for further development .

Data Tables

Activity Type Compound Activity Reference
AntimicrobialVariousSignificant antibacterial and antifungal activity
Anti-inflammatoryCompound 7Prostaglandin inhibition; LD50 > 2457 mg/kg
AntitumorPyrazolo derivativesApoptosis induction in cancer cells

Properties

IUPAC Name

4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-11-21-14-4-2-3-12(14)17(22-11)25-7-5-24(6-8-25)16-13-9-20-23-15(13)18-10-19-16/h9-10H,2-8H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAMAZWDFAOVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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